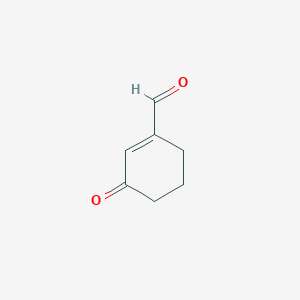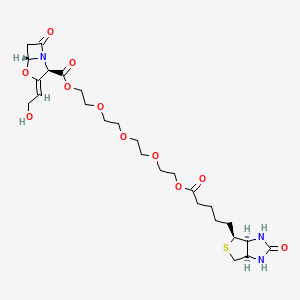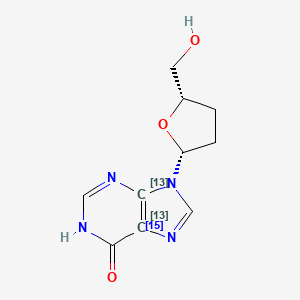
2',3'-Dideoxyinosine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxyinosine-13C2,15N is a labeled analog of didanosine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in scientific research, particularly in the fields of virology and pharmacology, due to its antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxyinosine-13C2,15N involves the incorporation of isotopic labels into the didanosine molecule. The process typically starts with the synthesis of the inosine nucleoside, followed by the selective removal of the 2’ and 3’ hydroxyl groups. The isotopic labels, 13C and 15N, are introduced during the synthesis of the nucleoside or through subsequent chemical modifications .
Industrial Production Methods: Industrial production of 2’,3’-Dideoxyinosine-13C2,15N follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is produced under controlled conditions to meet the requirements for research-grade materials .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dideoxyinosine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications .
Common Reagents and Conditions: Common reagents used in the reactions involving 2’,3’-Dideoxyinosine-13C2,15N include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from the reactions of 2’,3’-Dideoxyinosine-13C2,15N depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2’,3’-Dideoxyinosine-13C2,15N is widely used in scientific research due to its antiviral properties. It is used in studies related to HIV and other viral infections to understand the mechanism of action of nucleoside reverse transcriptase inhibitors. Additionally, the compound is used in pharmacokinetic studies to track the metabolism and distribution of didanosine in the body .
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxyinosine-13C2,15N involves its incorporation into the viral DNA by reverse transcriptase. The compound acts as a chain terminator, preventing the formation of phosphodiester linkages necessary for the completion of the viral DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2’,3’-Dideoxyinosine-13C2,15N include other nucleoside reverse transcriptase inhibitors such as zidovudine, lamivudine, and stavudine. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: The uniqueness of 2’,3’-Dideoxyinosine-13C2,15N lies in its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. The incorporation of 13C and 15N isotopes provides a means to track the compound in biological systems with high precision .
Properties
Molecular Formula |
C10H12N4O3 |
|---|---|
Molecular Weight |
239.21 g/mol |
IUPAC Name |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i8+1,9+1,13+1 |
InChI Key |
BXZVVICBKDXVGW-XGXVVXCKSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=[15N][13C]3=[13C]2N=CNC3=O |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


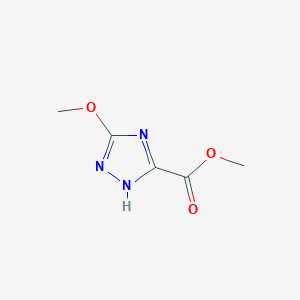
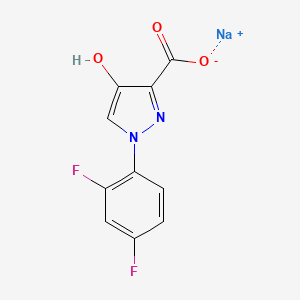
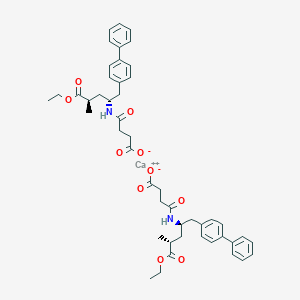

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)
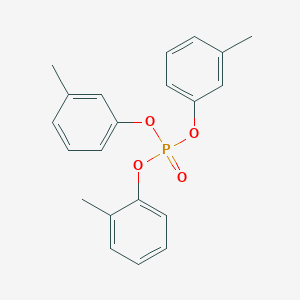
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)
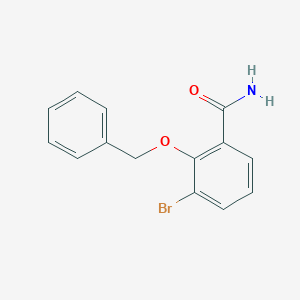
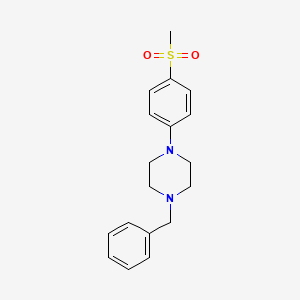
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
